Cas no 2649065-52-9 (9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate)

9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate structure
2649065-52-9 structure
商品名:9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
CAS番号:2649065-52-9
MF:C23H25N3O2
メガワット:375.463505506516
CID:6376877
PubChem ID:165590287

9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
    • 2649065-52-9
    • EN300-1591622
    • インチ: 1S/C23H25N3O2/c27-23(26-14-6-5-11-21(26)22-24-12-13-25-22)28-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,24,25)
    • InChIKey: MLUAGBCIOMWLOA-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCCCC1C1=NCCN1)=O

計算された属性

  • せいみつぶんしりょう: 375.19467705g/mol
  • どういたいしつりょう: 375.19467705g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 585
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591622-0.5g
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
0.5g
$933.0 2023-06-04
Enamine
EN300-1591622-2.5g
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
2.5g
$1903.0 2023-06-04
Enamine
EN300-1591622-1000mg
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
1000mg
$971.0 2023-09-23
Enamine
EN300-1591622-2500mg
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
2500mg
$1903.0 2023-09-23
Enamine
EN300-1591622-100mg
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
100mg
$855.0 2023-09-23
Enamine
EN300-1591622-5000mg
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
5000mg
$2816.0 2023-09-23
Enamine
EN300-1591622-500mg
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
500mg
$933.0 2023-09-23
Enamine
EN300-1591622-50mg
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
50mg
$816.0 2023-09-23
Enamine
EN300-1591622-250mg
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
250mg
$893.0 2023-09-23
Enamine
EN300-1591622-0.25g
9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
2649065-52-9
0.25g
$893.0 2023-06-04

9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate 関連文献

9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylateに関する追加情報

Comprehensive Overview of 9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS No. 2649065-52-9)

The compound 9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS No. 2649065-52-9) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, combines a fluorenylmethyl group with a piperidine core and an imidazoline moiety, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a building block for bioactive molecules, given its ability to modulate biological targets.

In recent years, the demand for high-purity intermediates like 9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate has surged, driven by advancements in small-molecule therapeutics and peptide synthesis. The compound’s CAS No. 2649065-52-9 is frequently searched in academic and industrial databases, reflecting its relevance in structure-activity relationship (SAR) studies. Its imidazoline component, in particular, is a key pharmacophore in ligands targeting G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their role in treating metabolic and neurological disorders.

From a synthetic perspective, the fluorenylmethyl (Fmoc) protecting group in this compound is widely recognized for its utility in solid-phase peptide synthesis (SPPS). This aligns with the growing interest in peptide-based drugs, which are gaining traction as alternatives to traditional small molecules. The Fmoc group ensures selective deprotection, a critical feature for researchers designing novel therapeutics. Additionally, the piperidine ring contributes to the compound’s lipophilicity and bioavailability, factors that are increasingly scrutinized in modern drug formulation.

Another area of interest is the compound’s potential role in catalysis and material science. The imidazoline moiety can act as a ligand in metal-organic frameworks (MOFs) or as a catalyst in asymmetric synthesis, topics frequently explored in green chemistry initiatives. As sustainability becomes a priority, researchers are investigating how such intermediates can reduce waste and improve atom economy in synthetic pathways.

For those searching CAS No. 2649065-52-9 or related terms like “Fmoc-protected piperidine derivatives” or “imidazoline-based scaffolds,” this compound represents a bridge between academic research and industrial application. Its multifunctional design makes it a valuable tool for addressing challenges in drug delivery, targeted therapy, and even diagnostic imaging. As the pharmaceutical landscape evolves, compounds like 9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate will likely remain at the forefront of innovation.

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